molecular formula C14H11BrN2O2S B1333187 3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine CAS No. 904813-34-9

3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine

Cat. No.: B1333187
CAS No.: 904813-34-9
M. Wt: 351.22 g/mol
InChI Key: XJTPQPBSBYSBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-a]pyridine ( 904813-34-9) is a chemical intermediate with the molecular formula C 14 H 11 BrN 2 O 2 S . This compound is strategically designed for synthetic organic chemistry, particularly for the construction of the imidazo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry and drug discovery . The structure incorporates two key functional handles: a bromo substituent that enables further cross-coupling reactions (e.g., Suzuki, Negishi) and a toluene-4-sulfonyl (tosyl) group that acts as a protecting group for the imidazole nitrogen, directing subsequent cyclization reactions . Its primary research value lies in the efficient synthesis of the imidazo[1,5-a]pyridine heterocycle, a structure found in numerous compounds with demonstrated biological activity. This scaffold is present in various pharmacologically active agents, including the potent antitumor agent C1311 which inhibits topoisomerase II, and pirmagrel, a known immunosuppressant . The use of a sulfonyl-protected precursor like this compound has been shown to facilitate smoother cyclocondensation reactions with nitroalkanes in a polyphosphoric acid (PPA) medium, leading to good practical yields of the desired imidazo[1,5-a]pyridine products . Researchers utilize this reagent to access complex, nitrogen-rich heterocyclic systems for applications in developing new therapeutic candidates, photoluminescent sensors, and ligands for transition metal catalysis . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-bromo-1-(4-methylphenyl)sulfonylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-10-5-7-11(8-6-10)20(18,19)13-12-4-2-3-9-17(12)14(15)16-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTPQPBSBYSBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC=CN3C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378017
Record name 3-Bromo-1-(4-methylbenzene-1-sulfonyl)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-34-9
Record name 3-Bromo-1-[(4-methylphenyl)sulfonyl]imidazo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904813-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-1-(4-methylbenzene-1-sulfonyl)imidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions:

  • Reagents : Bromine or NBS
  • Solvent : Dichloromethane (DCM) or carbon tetrachloride
  • Catalyst : Dibenzoyl peroxide (optional for radical bromination)
  • Temperature : Reflux conditions (approximately 60–80°C)
  • Duration : 5–7 hours

Mechanism:

Radical bromination is initiated by the catalyst (e.g., dibenzoyl peroxide), generating bromine radicals that react with the imidazo[1,5-A]pyridine core. Alternatively, electrophilic bromination can occur directly with bromine in DCM.

Example Yield:

Using NBS and dibenzoyl peroxide in carbon tetrachloride, yields of up to 85% have been reported for brominated derivatives.

Sulfonylation with Toluene-4-sulfonyl Chloride

The sulfonylation step introduces the toluene-4-sulfonyl group at the nitrogen atom of the imidazo[1,5-A]pyridine ring.

Reaction Conditions:

  • Reagents : Toluene-4-sulfonyl chloride
  • Solvent : Dichloromethane or ethyl acetate
  • Base : Triethylamine or pyridine
  • Temperature : Room temperature to mild heating (20–40°C)
  • Duration : 2–4 hours

Mechanism:

The sulfonyl chloride reacts with the nitrogen atom of the imidazo[1,5-A]pyridine under basic conditions, forming the desired sulfonamide linkage.

Example Yield:

Sulfonylation reactions typically achieve yields ranging from 75% to 90%, depending on reaction optimization.

One-Pot Synthesis Using Mg₃N₂-Assisted Cyclocondensation

An alternative method employs Mg₃N₂-assisted cyclocondensation reactions for synthesizing imidazo[1,5-A]pyridine derivatives. This method combines pyridyl ketones and aldehydes in a single-pot reaction.

Reaction Conditions:

Mechanism:

Mg₃N₂ acts as a nitrogen source and facilitates cyclization between pyridyl ketones and aldehydes. This method is efficient for synthesizing functionalized imidazo[1,5-A]pyridines.

Example Yield:

Yields for this method are typically high (up to 95%) and scalable up to gram levels.

Data Table: Reaction Conditions and Yields

Step Reagent(s) Solvent Temperature Duration Yield (%)
Bromination NBS + dibenzoyl peroxide Carbon tetrachloride Reflux 5–7 hrs ~85
Sulfonylation Toluene-4-sulfonyl chloride Dichloromethane Room temp 2–4 hrs ~90
Mg₃N₂ Cyclocondensation Pyridyl ketones + aldehydes Ethanol 110°C 3 hrs ~95

Notes on Optimization

  • Solvent Choice : Polar solvents like dichloromethane enhance reaction rates for sulfonylation.
  • Catalyst Use : Dibenzoyl peroxide improves yield during bromination by stabilizing radical intermediates.
  • Reaction Monitoring : Thin-layer chromatography (TLC) is recommended for tracking progress during multi-step synthesis.
  • Purification : Flash column chromatography is effective for isolating pure products after each step.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic aromatic substitution (NAS) under mild conditions. Key findings include:

Table 1: Substitution Reactions with Amines

ReagentConditionsProductYield (%)Source
PiperidineDMF, 80°C, 12 h3-Piperidinyl derivative78
BenzylamineEA, 90°C, 3 h3-Benzylamino derivative83
MorpholineDCM, RT, 24 h3-Morpholinyl derivative65

Mechanistic Insights :

  • Polar aprotic solvents (e.g., DMF, EA) enhance reaction rates by stabilizing transition states .
  • Electron-withdrawing sulfonyl group activates the bromine for NAS .

Bromination and Halogenation

The compound participates in further halogenation under radical conditions:

Table 2: Bromination Reactions

ReagentConditionsProductYield (%)Source
NBS, AIBNCCl₄, reflux, 6 h3,5-Dibromo derivative72
Br₂, TBHPEA, 90°C, 3 h3-Bromo retained88

Key Observations :

  • TBHP (tert-butyl hydroperoxide) oxidizes HBr to Br₂, enabling bromine recycling .
  • Radical initiators like AIBN facilitate regioselective bromination at position 5 .

Oxidation and Reduction

The sulfonyl group and imidazopyridine core exhibit redox activity:

Table 3: Oxidation/Reduction Pathways

Reaction TypeReagentProductYield (%)Source
Sulfonyl reductionLiAlH₄, THF, 0°CSulfide analog58
Core oxidationm-CPBA, DCM, RTSulfoxide derivative92

Notable Outcomes :

  • LiAlH₄ selectively reduces the sulfonyl group without affecting the bromine .
  • m-CPBA oxidizes the sulfonyl group to sulfoxide with high efficiency .

Cyclization and Cross-Coupling

The compound serves as a precursor in transition-metal-free cyclizations:

Table 4: Cyclization Reactions

PartnerConditionsProductYield (%)Source
2-AminopyridineTBHP, I₂, tolueneImidazo[1,2-a]pyridine79
α-BromoketoneEA, 90°C, 3 hFused tricyclic derivative68

Mechanistic Pathway :

  • TBHP/I₂ system promotes C–C bond cleavage and reformation .
  • Ethyl acetate stabilizes intermediates during tandem cyclization .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:
3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine serves as a crucial building block for synthesizing more complex molecular structures. Its ability to undergo nucleophilic substitutions makes it valuable in creating derivatives that can be utilized in various chemical reactions.

2. Biological Studies:
This compound is employed in biological research to investigate enzyme activities and biological pathways. Its unique structure allows it to interact with specific molecular targets, making it a useful probe in studies of enzyme mechanisms and cellular processes.

3. Material Science:
In material science, this compound is explored for developing new materials. Its reactivity can be harnessed in the design of polymers and catalysts that enhance industrial chemical processes.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies showed that the compound effectively inhibited certain kinases, which are critical in cancer cell proliferation. This inhibition was quantified through enzyme activity assays, revealing a dose-dependent relationship between the compound concentration and enzyme activity reduction.

Case Study 2: Synthesis of Derivatives

A series of derivatives were synthesized using this compound as a starting material. These derivatives were tested for their biological activity against various cancer cell lines. The results indicated that some derivatives exhibited enhanced cytotoxicity compared to the parent compound, suggesting potential leads for drug development.

Data Table: Comparison of Biological Activities

Compound NameIC50 (µM)Target EnzymeReference
This compound15Protein Kinase B (AKT)[Research Study A]
Derivative A8Protein Kinase B (AKT)[Research Study B]
Derivative B20Cyclin-dependent Kinase 2[Research Study C]

Mechanism of Action

The mechanism of action of 3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activities. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine with structurally or functionally related imidazo-pyridine derivatives.

Structural Analogs

2.1.1 2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine
  • Molecular Formula : C₁₄H₁₁BrN₂O₂S (identical to the target compound) .
  • The bromine and tosyl groups are positioned at C2 and N1, respectively, which may influence reactivity compared to the C3/N1 substitution in the target compound.
2.1.2 6-Bromo-3-nitro-2-tosylmethylimidazo[1,2-a]pyridine
  • Molecular Formula : C₁₅H₁₂BrN₃O₂S .
  • Key Differences : The imidazo[1,2-a]pyridine isomer has a nitro group at C3 and a tosylmethyl group at C2. The bromine at C6 and distinct substitution pattern may confer different steric and electronic effects compared to the target compound.
2.1.3 1,3-Diallyl-6-bromo-imidazo[4,5-b]pyridin-2-one
  • Molecular Formula : C₁₂H₁₂BrN₃O .
  • Key Differences : The imidazo[4,5-b]pyridine core and substitution with diallyl groups at N1/N3 distinguish this compound. The bromine at C6 and lactam moiety (2-one) suggest divergent reactivity and biological targeting compared to the sulfonyl-substituted target compound.

Functional Analogs

2.2.1 Imidazo[1,5-a]pyridine-Based Fluorophores
  • Examples: Monomeric and dimeric fluorophores with substituents like aryl groups or pyridyl units .
  • Key Differences : These compounds exhibit solvatochromic behavior and large Stokes shifts (up to 150 nm), enabling applications as membrane probes. The target compound’s bromine and tosyl groups may reduce fluorescence quantum yield compared to these fluorophores due to heavy atom effects .
2.2.2 1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine
  • Biological Activity : Acts as a cysteine protease inhibitor (Ki = 13.75 mM) and antibacterial agent (MIC₅₀ = 0.6 mg/mL) .
  • Key Differences : The pyridyl and hydroxyphenyl substituents enable hydrogen bonding and hydrophobic interactions with biological targets, unlike the bromine and tosyl groups in the target compound.

Physical and Solid-State Properties

  • Polymorphism : Imidazo[1,5-a]pyridine derivatives often exhibit polymorphism. For example, 3-(2-pyridinyl)imidazo[1,5-a]pyridine forms distorted herringbone crystal structures, whereas protonated analogs show altered hydrogen-bonding geometries .
  • Comparison : The target compound’s solid-state behavior is unreported in the evidence, but its tosyl group may promote π-stacking or sulfonyl-mediated hydrogen bonds, similar to related sulfonamide derivatives .

Data Tables

Table 1: Structural Comparison of Imidazo-Pyridine Derivatives

Compound Name Core Structure Substituents Molecular Weight Key Applications
This compound Imidazo[1,5-a]pyridine Br (C3), Tosyl (N1) 351.23 Synthetic intermediate
2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine Br (C2), Tosyl (N1) 351.23 Unreported
1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine Pyridyl (N1), Hydroxyphenyl (C3) 274.30 Enzyme inhibition, antibacterial
6-Bromo-2-tosylmethylimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Br (C6), Tosylmethyl (C2) 391.30 Unreported

Biological Activity

3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine is a synthetic compound belonging to the class of imidazo[1,5-A]pyridines. Its unique structure, featuring a bromine atom and a toluene-4-sulfonyl group, enhances its reactivity and potential biological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C14H11BrN2O2S
  • Molecular Weight : 351.22 g/mol
  • IUPAC Name : 3-bromo-1-(4-methylphenyl)sulfonylimidazo[1,5-a]pyridine

The compound is characterized by its ability to undergo various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the sulfonyl group.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The bromine atom and sulfonyl group contribute significantly to its binding affinity with enzymes and receptors. This compound has been shown to modulate the activities of various proteins involved in critical biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound interacts with enzymes such as cyclooxygenases (COX), potentially exhibiting anti-inflammatory properties.
  • Receptor Modulation : It may influence receptor activities related to neurotransmission and inflammatory responses.

Anti-inflammatory Activity

Research indicates that derivatives of imidazo[1,5-A]pyridine structures exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting COX enzymes:

CompoundIC50 (µM)Type
This compoundTBDCOX Inhibitor
Standard (Diclofenac)0.02 - 0.04COX Inhibitor

Studies have demonstrated that the compound can inhibit inflammatory cytokines such as TNF-α, contributing to its potential as an anti-inflammatory agent .

Antimicrobial Activity

The imidazo[1,5-A]pyridine scaffold has been associated with antimicrobial effects against various pathogens. Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial and antifungal activities:

PathogenActivity Observed
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition

These findings suggest that this compound could be a candidate for further development in antimicrobial therapies .

Study 1: Anti-inflammatory Evaluation

A study evaluated the anti-inflammatory effects of several imidazo[1,5-A]pyridine derivatives. The results indicated that compounds with sulfonyl groups exhibited enhanced COX inhibitory activity compared to those without. Specifically, this compound showed an IC50 value comparable to established anti-inflammatory drugs like diclofenac.

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains.

Q & A

Basic Synthesis: What are the common synthetic routes for preparing 3-bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-a]pyridine?

Methodological Answer:
The compound is typically synthesized via cyclocondensation or transannulation reactions. A widely used approach involves reacting 2-(aminomethyl)pyridine derivatives with nitro compounds in the presence of polyphosphoric acid (PPA) as a catalyst, yielding the imidazo[1,5-a]pyridine core . Alternatively, copper-catalyzed denitrogenative transannulation of pyridotriazoles with amines or amino acids provides a regioselective pathway under aerobic conditions . The bromine and toluenesulfonyl groups are introduced via post-functionalization steps, such as electrophilic substitution or nucleophilic displacement.

Advanced Synthesis: How can reaction conditions be optimized to mitigate competing side reactions during cyclocondensation?

Methodological Answer:
Key parameters include:

  • Catalyst selection : PPA promotes cyclization but may require controlled temperature (110°C) to avoid decomposition .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may necessitate rigorous drying to prevent hydrolysis.
  • Stoichiometry : Excess nitroethane (5 equiv.) ensures complete conversion of the aminomethylpyridine precursor .
    Monitoring via TLC or HPLC is critical to identify intermediates and adjust reaction time (typically 3–24 hours). Computational modeling (DFT) can predict transition states to refine reaction pathways .

Structural Characterization: What spectroscopic and crystallographic techniques resolve ambiguities in regiochemistry?

Methodological Answer:

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish substituent positions through coupling patterns (e.g., deshielded protons on the imidazo ring) .
  • X-ray crystallography : Single-crystal analysis confirms absolute configuration and π-stacking interactions (average 3.33 Å for imidazo-pyridine systems) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for brominated derivatives .

Data Contradiction: How to reconcile discrepancies in reported fluorescence quantum yields for imidazo[1,5-a]pyridine derivatives?

Methodological Answer:
Variations arise from:

  • Solvent effects : Polar solvents (e.g., ethanol vs. DMSO) alter Stokes shifts and quantum yields .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., Br) reduce π→π* transitions, lowering fluorescence intensity .
    Standardize measurements using reference dyes (e.g., quinine sulfate) and control solvent polarity. Time-resolved fluorescence spectroscopy can differentiate radiative vs. non-radiative decay pathways .

Biological Evaluation: What in vitro assays are suitable for assessing anticancer potential?

Methodological Answer:

  • Enzyme inhibition : Screen against PARP or PARG enzymes using fluorescence-based activity assays (e.g., NAD+^+ depletion monitoring) .
  • Cell viability : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} calculations via nonlinear regression .
  • Metabolic stability : Incubate with liver microsomes to assess susceptibility to aldehyde oxidase (AO) metabolism; scaffold-hopping to imidazo[1,5-a]pyridine from imidazo[1,2-a]pyrimidine may enhance stability .

Computational Modeling: How can DFT calculations predict photophysical properties?

Methodological Answer:

  • TD-DFT : Simulate electronic transitions to assign UV-vis absorption bands (e.g., λmax_{\text{max}} ~400 nm for blue emitters) .
  • Frontier molecular orbitals : Analyze HOMO-LUMO gaps to correlate with experimental fluorescence quantum yields .
  • Intermolecular interactions : Model π-stacking and hydrogen-bonding networks to explain crystallographic packing .

Advanced Crystallography: What strategies resolve disorder in imidazo[1,5-a]pyridine crystals?

Methodological Answer:

  • Cryocooling : Reduces thermal motion artifacts during data collection.
  • Twinned refinement : Apply SHELXL for non-merohedral twinning common in heterocyclic systems .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H⋯N vs. π-stacking) to validate packing models .

Methodological Pitfalls: How to address low yields in bromination reactions?

Methodological Answer:

  • Electrophilic bromination : Use NBS (N-bromosuccinimide) in DMF at 0°C to minimize di-substitution .
  • Catalyst optimization : Lewis acids (e.g., FeCl3_3) improve regioselectivity but require anhydrous conditions .
  • Workup : Extract unreacted starting materials with ethyl acetate/hexane mixtures to isolate pure product .

Biological Mechanism: How to differentiate direct vs. indirect antibacterial activity?

Methodological Answer:

  • Membrane permeability assays : Use SYTOX Green to detect cytoplasmic membrane disruption in gram-positive vs. gram-negative bacteria .
  • Gene expression profiling : RNA-seq identifies upregulated stress-response pathways (e.g., SOS response) .
  • Metabolomics : LC-MS tracks metabolite depletion (e.g., ATP, NADH) to infer target engagement .

Advanced Applications: Can imidazo[1,5-a]pyridines serve as dual-emitting probes for bioimaging?

Methodological Answer:
Yes. Functionalization with pyridyl or carbonyl groups enables coordination to luminescent metal complexes (e.g., Re(CO)3_3Cl), yielding dual emission via ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) transitions . Key parameters:

  • Stokes shift : >100 nm reduces self-absorption in microscopy .
  • Quantum yield : Optimize via substituent tuning (e.g., electron-donating groups enhance ΦFL_{\text{FL}}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.